BenchChemオンラインストアへようこそ!

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Hydrogen-bond donor N-alkylation reactivity Drug-likeness

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1225523-21-6) is a chiral secondary amine belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THP) class. With a molecular formula of C11H17NS and a molecular weight of 195.33 g/mol, this compound features a saturated pyridine ring fused to a thiophene nucleus, with an isobutyl substituent at the 4-position that introduces a single stereogenic center.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
Cat. No. B13345532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(CCN1)SC=C2
InChIInChI=1S/C11H17NS/c1-8(2)7-10-9-4-6-13-11(9)3-5-12-10/h4,6,8,10,12H,3,5,7H2,1-2H3
InChIKeyNQEUORUHJJJCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1225523-21-6): Chemical Identity and Core Scaffold for Specialized Tetrahydrothienopyridine Procurement


4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1225523-21-6) is a chiral secondary amine belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THP) class [1]. With a molecular formula of C11H17NS and a molecular weight of 195.33 g/mol, this compound features a saturated pyridine ring fused to a thiophene nucleus, with an isobutyl substituent at the 4-position that introduces a single stereogenic center . The THP scaffold is a well-established pharmacophore in antiplatelet therapeutics—serving as the core of the blockbuster drugs ticlopidine, clopidogrel, and prasugrel—and has also been explored for glucose-6-phosphatase inhibition, potassium channel modulation, and smoothened antagonism [2]. The specific isobutyl substitution pattern on the saturated nitrogen-containing ring distinguishes this compound from the more common N-benzyl or N-acyl derivatives, offering distinct physicochemical and synthetic utility profiles for medicinal chemistry and chemical biology applications [3].

Why 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine Cannot Be Replaced by Common Thienopyridine Analogs in Rigorous Research Programs


Substituting 4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine with superficially similar tetrahydrothienopyridine analogs—such as the unsubstituted parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) or the gem-dimethyl analog 4-methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935172-64-7)—introduces significant differences in hydrogen-bonding capacity, steric bulk, and metabolic liability that directly impact downstream synthetic utility and pharmacological outcomes [1]. The target compound retains a reactive secondary amine (N-H) that serves as a critical synthetic handle for further derivatization, whereas the 4-methyl-4-(2-methylpropyl) analog presents a tertiary amine with no hydrogen-bond donor capacity, fundamentally altering its reactivity in N-alkylation, N-acylation, and reductive amination reactions . Furthermore, the single stereogenic center at C-4 in the target compound enables enantioselective synthesis of chiral drug candidates, a feature absent in the achiral parent scaffold [2]. The quantitative evidence below demonstrates precisely how these structural distinctions translate into measurable differences in lipophilicity, polar surface area, and hydrogen-bond donor count that directly govern both synthetic feasibility and biological membrane permeability [3].

Quantitative Differentiation Evidence for 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine Against Closest Analogs


Hydrogen-Bond Donor Capacity: Secondary Amine (N-H) vs. Tertiary Amine in 4-Methyl-4-(2-methylpropyl) Analog

The target compound possesses one hydrogen-bond donor (HBD) attributable to its secondary amine N-H, whereas the closely related analog 4-methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935172-64-7) contains a tertiary amine with zero HBD count [1]. This distinction is critical: a secondary amine provides a reactive nucleophilic site for N-alkylation, N-acylation, and urea/thiourea formation—key transformations in medicinal chemistry library synthesis—that is entirely absent in the tertiary amine analog . Furthermore, HBD count directly influences passive membrane permeability and oral bioavailability predictions per Lipinski's Rule of Five; the target compound's HBD=1 falls within the drug-like range (≤5), while its synthetic accessibility for diversifying the N-position is substantially greater than that of the HBD-deficient tertiary amine comparator [2].

Hydrogen-bond donor N-alkylation reactivity Drug-likeness

Lipophilicity (XLogP3): Optimized Lipophilic Range vs. Unsubstituted Parent Scaffold

The computed partition coefficient XLogP3 for the target compound is 2.8, compared to approximately 1.5 for the unsubstituted parent 4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 54903-50-3) [1]. This 1.3 log unit increase represents a ~20-fold higher partition into octanol over water, placing the target compound within the optimal lipophilicity range (LogP 1-3) associated with balanced aqueous solubility and membrane permeability for CNS and oral drug candidates [2]. The isobutyl substituent thereby addresses a key limitation of the unsubstituted parent scaffold—its excessively low lipophilicity—without pushing into the problematic LogP >5 range associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [3].

Lipophilicity LogP Blood-brain barrier permeability

Topological Polar Surface Area (TPSA): Lower TPSA vs. Common Carboxamide-Functionalized Thienopyridine Derivatives

The target compound has a computed topological polar surface area (TPSA) of 40.3 Ų [1]. This is substantially lower than the TPSA of common functionalized THP derivatives such as prasugrel (~99 Ų) or clopidogrel (~66 Ų), and also lower than the 4-amino-substituted THP kinase inhibitor scaffolds reported in the patent literature (typically 60–90 Ų) [2]. A TPSA below 60 Ų is a well-established predictor of good oral absorption, and a TPSA below 90 Ų is associated with blood-brain barrier penetration [3]. The target compound's TPSA of 40.3 Ų positions it favorably for CNS-targeted programs where minimizing polar surface area is a critical design requirement, whereas prasugrel and clopidogrel—with their ester and carboxamide functionalities—exceed the CNS-permeable threshold [4].

TPSA Oral bioavailability CNS penetration

Chiral Center at C-4: Enantioselective Drug Candidate Potential vs. Achiral Parent Scaffold

The target compound contains one undefined stereocenter at the C-4 position (the carbon bearing the isobutyl group), as confirmed by PubChem's computed property indicating one undefined atom stereocenter [1]. This contrasts with the unsubstituted parent 4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 54903-50-3), which is achiral, and with the gem-dimethyl analog (CAS 1935172-64-7), which is also achiral . Chirality at this position is pharmacologically significant: in the glucose-6-phosphatase inhibitor series based on the THP scaffold, Madsen et al. (2000) demonstrated that enantioselectivity in enzyme recognition was observed and that activity resided exclusively in one enantiomer [2]. Similarly, the antiplatelet prodrugs clopidogrel and prasugrel exhibit enantiospecific metabolic activation, with only the (S)-enantiomer producing the active thiol metabolite [3]. The target compound's single stereocenter enables access to enantiomerically pure intermediates for asymmetric drug discovery, a capability not shared by achiral parent or gem-dimethyl THP scaffolds.

Chirality Stereocenter Enantioselective synthesis

Molecular Weight and Rotatable Bond Profile: Compact Fragment-Like Properties vs. Marketed Thienopyridine Drugs

With a molecular weight of 195.33 g/mol and only 2 rotatable bonds, the target compound falls squarely within fragment-like chemical space (MW < 300 Da; RotB ≤ 3), making it suitable for fragment-based drug discovery (FBDD) or as a compact starting point for lead optimization [1]. By comparison, prasugrel (MW 373.44) and clopidogrel (MW 321.82) are significantly larger, with 5–7 rotatable bonds, placing them beyond fragment space and limiting their utility as core scaffolds for exploratory chemistry [2]. The 'rule of three' for fragments (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is fully satisfied by the target compound, whereas the marketed THP drugs fail on multiple criteria [3]. This fragment-like profile enables higher hit rates in primary screening cascades and allows for more efficient exploration of chemical space through subsequent growth or linking strategies.

Molecular weight Fragment-based drug discovery Lead-likeness

Recommended Procurement Scenarios for 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS-Penetrant Kinase or GPCR Modulators

The compound's property profile—MW 195.33 Da, TPSA 40.3 Ų, XLogP3 2.8, HBD 1, HBA 2, RotB 2—fully satisfies the 'rule of three' for fragment-like molecules [1]. Its exceptionally low TPSA (below both the 60 Ų oral absorption threshold and the 90 Ų CNS permeability cutoff) positions it as a privileged fragment for CNS-targeted screening libraries [2]. The secondary amine provides a direct synthetic vector for fragment growth via N-alkylation or N-acylation, while the isobutyl group contributes calibrated lipophilicity without escalating molecular weight. Researchers building FBDD screening collections for kinases (the thieno[3,2-c]pyridine scaffold is a validated kinase hinge-binding motif) or GPCRs (P2Y12 receptor being a classic THP target) should prioritize this compound over the unsubstituted parent (insufficient lipophilicity) or larger N-benzyl derivatives (exceed fragment criteria) [3].

Enantioselective Synthesis of Thienopyridine-Based Chiral Drug Candidates

The single undefined stereocenter at C-4 makes this compound a valuable starting material for asymmetric synthesis programs targeting chiral tetrahydrothienopyridine derivatives [4]. Published SAR from the glucose-6-phosphatase inhibitor series demonstrates that enantioselectivity in target recognition is absolute—only one enantiomer exhibits activity [5]. Procurement of the racemate enables subsequent chiral resolution or asymmetric synthesis to access both enantiomers for differential pharmacological profiling. By contrast, the achiral parent scaffold (CAS 54903-50-3) and the gem-dimethyl analog (CAS 1935172-64-7) cannot serve this purpose. This compound is recommended for medicinal chemistry teams pursuing P2Y12 antagonists with improved stereochemical selectivity, or for programs exploring chiral THP-based potassium channel modulators (Kv1.3/Kv1.5) where stereochemistry may influence subtype selectivity [6].

Late-Stage Diversification of P2Y12 Antagonist Scaffolds via N-Functionalization

The target compound's secondary amine (N-H, HBD=1) differentiates it from N-alkylated THP analogs that lack a reactive N-H nucleophile [7]. This functional group is the key synthetic handle in the clinical-stage THP antiplatelet agents: ticlopidine, clopidogrel, and prasugrel all derive from N-functionalization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with benzyl or phenacyl electrophiles [8]. The isobutyl-substituted core offers a sterically differentiated variant of the THP scaffold that may alter the trajectory of the N-substituent in the P2Y12 binding pocket relative to the unsubstituted core, as supported by molecular docking studies that identify the C-4 position as a determinant of covalent adduct formation with Cys-194 [9]. For teams seeking patentably distinct P2Y12 antagonist compositions, this compound provides a structurally novel starting point that retains the critical N-H reactivity for late-stage diversification.

Physicochemical Property Benchmarking for Computational ADME Model Training and Validation

The availability of high-quality computed physicochemical property data—XLogP3 (2.8), TPSA (40.3 Ų), HBD (1), HBA (2), exact mass (195.10817072 Da)—from authoritative sources such as PubChem makes this compound suitable as a calibration standard for computational ADME prediction models [10]. Its properties span the critical LogP 2–3 range where many lead-like compounds cluster, and its secondary amine ionizable center (pKa ~9–10 estimated) provides a defined pH-dependent solubility and permeability profile for testing in silico predictions against experimental permeability assays (PAMPA, Caco-2). The availability of 95% purity material from commercial suppliers ensures consistency in experimental validation . This application scenario leverages the compound's well-characterized computed properties rather than biological potency, making it uniquely valuable for cheminformatics and computational ADME groups seeking defined chemical probes.

Quote Request

Request a Quote for 4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.